Somatostatin acetate

Descripción general

Descripción

Se secreta por las células D de los islotes para inhibir la liberación de insulina y glucagón, y también se genera en el hipotálamo, donde inhibe la liberación de la hormona del crecimiento y las hormonas estimulantes del tiroides de la hipófisis anterior . El acetato de somatostatina tiene dos formas activas: somatostatina-14 y somatostatina-28, que se derivan de la escisión de una sola preproproteína .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de somatostatina se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), que implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El péptido se separa luego de la resina y se desprotege para obtener el producto final .

Métodos de Producción Industrial: La producción industrial de acetato de somatostatina implica tecnología de ADN recombinante. Un plásmido recombinante que contiene el gen de la somatostatina se introduce en un organismo huésped, como Escherichia coli, que luego produce el péptido. El péptido se purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de somatostatina experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el péptido para diferentes aplicaciones .

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido performico.

Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) para reducir los puentes disulfuro.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos del acetato de somatostatina, que se utilizan para diferentes propósitos terapéuticos .

Aplicaciones Científicas De Investigación

El acetato de somatostatina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Desempeña un papel crucial en el estudio de la regulación hormonal y las vías de transducción de señales.

Medicina: El acetato de somatostatina se utiliza para tratar afecciones como la acromegalia, el sangrado gastrointestinal y ciertos tipos de tumores. .

Mecanismo De Acción

El acetato de somatostatina ejerce sus efectos al unirse a los receptores de somatostatina (SSTR), que son receptores acoplados a proteínas G. Tras la unión, inhibe la adenilato ciclasa, reduciendo los niveles de adenosín monofosfato cíclico (AMPc) y, posteriormente, inhibiendo la liberación de varias hormonas. Este mecanismo es crucial para su papel en la regulación de las secreciones endocrinas y exocrinas .

Compuestos Similares:

Singularidad: El acetato de somatostatina es único debido a su ocurrencia natural y su capacidad para inhibir una amplia gama de hormonas. Sus análogos sintéticos, aunque más estables y duraderos, están diseñados para imitar sus efectos pero con propiedades farmacocinéticas mejoradas .

Comparación Con Compuestos Similares

Octreotide: A synthetic analog of somatostatin with a longer half-life, used to treat acromegaly and neuroendocrine tumors.

Lanreotide: Another synthetic analog with similar applications as octreotide.

Pasireotide: A second-generation somatostatin analog with broader receptor binding and used for treating Cushing’s disease.

Uniqueness: Somatostatin acetate is unique due to its natural occurrence and its ability to inhibit a wide range of hormones. Its synthetic analogs, while more stable and longer-lasting, are designed to mimic its effects but with improved pharmacokinetic properties .

Actividad Biológica

Somatostatin acetate, a synthetic analog of the naturally occurring peptide somatostatin, exhibits a wide range of biological activities that make it significant in both clinical and research settings. This article explores its mechanisms of action, physiological effects, and therapeutic applications, supported by diverse research findings, data tables, and case studies.

Overview of Somatostatin

Somatostatin is a peptide hormone produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract. It plays a crucial role in inhibiting the secretion of several hormones, including growth hormone (GH), insulin, glucagon, and gastrointestinal hormones such as gastrin and cholecystokinin . this compound is used therapeutically to mimic these inhibitory effects.

Somatostatin exerts its effects primarily through binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known subtypes of SSTRs (SSTR1-5), each with distinct tissue distributions and functions. Upon activation, these receptors inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels and modulation of calcium ion concentrations .

Key Mechanisms:

- Inhibition of Hormone Secretion: this compound effectively inhibits the secretion of GH, insulin, glucagon, and other hormones. For example, analogs like [D-Trp8]-Somatostatin are reported to be 8-10 times more potent than somatostatin itself in inhibiting insulin and glucagon secretion .

- Gastrointestinal Motility Regulation: The compound modulates gastrointestinal motility by delaying gastric emptying and inhibiting exocrine pancreatic secretion .

- Antiproliferative Effects: this compound has been shown to exert antiproliferative effects on various tumor cells by blocking mitogenic signals from growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) .

Physiological Effects

The biological activity of this compound encompasses several physiological functions:

-

Endocrine Regulation:

- Suppresses GH release from the pituitary gland.

- Inhibits insulin and glucagon secretion from pancreatic islets.

- Reduces secretion of digestive enzymes from the pancreas.

-

Gastrointestinal Functions:

- Decreases gastric acid secretion.

- Slows down gastric emptying time.

- Modulates nutrient absorption in the intestines.

-

Neurological Effects:

- Influences cognitive functions and locomotion through central nervous system pathways.

- Immunological Modulation:

Therapeutic Applications

This compound is utilized in various clinical settings:

- Neuroendocrine Tumors (NETs): It is effective in managing symptoms associated with NETs by reducing hormone secretion that leads to hormonal syndromes.

- Acromegaly Treatment: Used to control excessive GH production in acromegaly patients.

- Gastrointestinal Disorders: Helps manage conditions such as VIPoma and carcinoid syndrome by alleviating diarrhea and flushing episodes.

Case Studies

Case Study 1: Acromegaly Management

A study involving patients with acromegaly demonstrated that treatment with somatostatin analogs led to significant reductions in serum GH levels and improvements in clinical symptoms over a 12-month period. Patients reported decreased headaches and improved quality of life metrics .

Case Study 2: Neuroendocrine Tumors

In a cohort study involving patients with advanced NETs treated with somatostatin analogs, over 60% experienced symptomatic relief from hormone-related symptoms such as flushing and diarrhea. Imaging studies indicated stabilization or reduction in tumor size in a subset of patients .

Table 1: Comparison of Somatostatin Analog Potency

| Analog | Potency Compared to Somatostatin | Target Hormones |

|---|---|---|

| Somatostatin-14 | Baseline | GH, Insulin |

| [D-Trp8]-Somatostatin | 8-10 times more potent | Insulin, Glucagon |

| [D-Cys14]-Somatostatin | More potent for glucagon than insulin | Glucagon |

Table 2: Physiological Effects of this compound

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Inhibition of GH secretion | Binding to SSTR2 on pituitary cells | Treatment for acromegaly |

| Decreased gastric acid output | Inhibition of gastric parietal cells | Management of peptic ulcers |

| Reduced insulin secretion | Inhibition of pancreatic beta cells | Control of hyperinsulinemia |

Propiedades

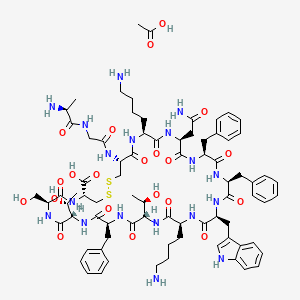

IUPAC Name |

acetic acid;(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYNCDIZASLOMM-HMAILDBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H108N18O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1697.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-66-1 | |

| Record name | Somatostatin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054472661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOMATOSTATIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R2N217HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.